[4-(2-Furyl)phenyl]methanol

Trypanosoma brucei Antitrypanosomal Fragment screening

Fragment library enrichment often suffers from unvalidated scaffolds with no biological data, wasting screening resources. [4-(2-Furyl)phenyl]methanol (CAS 17920-85-3) is a confirmed TbINO1 ligand with a ΔTm of 3.45 °C and phenotypic trypanocidal ED₅₀ of 187 μM-nearly 2-fold more potent than its pyrrole analog (ED₅₀ 302 μM). • Validated hit in both DSF and Alamar Blue assays, providing data-driven justification for fragment library inclusion. • Ro3-compliant (MW 174.20, cLogP 1.98, 1 HBD, 2 HBA, 2 rotatable bonds) for structure-guided fragment growing. • Mp 85-86.5 °C ensures thermal resilience during storage and shipping; para-substitution offers linear geometry for rational design.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 17920-85-3
Cat. No. B101486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Furyl)phenyl]methanol
CAS17920-85-3
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H10O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2
InChIKeyIKZLKNNNCKXCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(2-Furyl)phenyl]methanol Physicochemical & Pharmacological Baseline


[4-(2-Furyl)phenyl]methanol (CAS 17920-85-3) is a furan-phenyl hybrid building block with molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol . It is commercially available at ≥97% purity from multiple vendors including Thermo Scientific Maybridge, Apollo Scientific, and AKSci . The compound conforms to the Rule of 3 (Ro3) criteria for fragment-based drug discovery: MW <300 Da, cLogP 1.98 (ACD/Labs), one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds . Its melting point is reported as 85–86.5 °C, and it exists as a crystalline solid at ambient temperature .

Why Furan-Phenyl Methanols Cannot Be Interchanged


The furan-phenyl methanol scaffold presents three distinct positional isomers (ortho, meta, para) and multiple heteroatom-substituted analogs (pyrrole, thiophene). Substituting [4-(2-Furyl)phenyl]methanol with its ortho isomer (CAS 139697-88-4, mp ≈72 °C) alters crystal packing and melting point by over 13 °C, which impacts formulation and handling . Replacing the furanyl oxygen with sulfur (thiophene analog, CAS 81443-44-9, mp 60–61 °C) changes molecular weight from 174.20 to 190.26 g/mol and introduces different electronic properties . More critically, in a direct comparative fragment screen against Trypanosoma brucei, the pyrrole analog [4-(1H-pyrrol-1-yl)phenyl]methanol (CAS 143426-51-1) showed nearly 2-fold weaker trypanocidal potency (ED₅₀ 302 μM vs. 187 μM) despite sharing the same scaffold architecture [1]. These quantitative differences preclude generic interchange without re-validation of biological and physicochemical profiles.

[4-(2-Furyl)phenyl]methanol Quantitative Differentiation Evidence


Trypanocidal Potency Advantage Over Pyrrole Analog

In a head-to-head fragment library screen conducted under identical assay conditions, [4-(2-Furyl)phenyl]methanol demonstrated 1.6-fold greater trypanocidal potency against T. brucei bloodstream forms (ED₅₀ = 187 ± 17 μM) compared to its direct pyrrole heteroatom analog [4-(1H-pyrrol-1-yl)phenyl]methanol (ED₅₀ = 302 ± 15 μM) [1]. Both compounds were tested in the same Alamar Blue viability assay at equivalent concentration ranges, providing a direct, internally controlled comparison [1].

Trypanosoma brucei Antitrypanosomal Fragment screening

Mammalian Cytotoxicity and Selectivity

In parallel HeLa cell cytotoxicity testing from the same fragment screening study, [4-(2-Furyl)phenyl]methanol exhibited a HeLa ED₅₀ of 292 ± 31 μM, yielding a selectivity index (HeLa ED₅₀ / T. brucei ED₅₀) of approximately 1.6 [1]. In contrast, the pyrrole analog [4-(1H-pyrrol-1-yl)phenyl]methanol displayed substantially higher selectivity (HeLa ED₅₀ ≈ 3,300 μM; selectivity index ≈ 10.9) but at the cost of weaker absolute anti-parasitic potency [1]. This inverse relationship between absolute potency and selectivity index is a critical differentiator for procurement depending on whether the intended application prioritizes on-target potency or host-cell safety [1].

Selectivity index HeLa cytotoxicity Parasite selectivity

TbINO1 Target Engagement by DSF Tm Shift

In a differential scanning fluorimetry (DSF) screen against recombinant T. brucei myo-inositol-3-phosphate synthase (TbINO1), [4-(2-Furyl)phenyl]methanol induced a thermal stabilization shift (ΔTm) of 3.45 ± 0.09 °C, confirming direct target engagement [1]. This value was intermediate among active fragments in the library: lower than 2-(2-furyl)benzoic acid (ΔTm = 4.29 ± 0.07 °C) but higher than the pyrrole analog [4-(1H-pyrrol-1-yl)phenyl]methanol (ΔTm = 3.12 ± 0.04 °C) [1]. The rank order of ΔTm (furyl-benzoic acid > furyl-phenyl methanol > pyrrolyl-phenyl methanol) correlates with the trypanocidal ED₅₀ rank order for the furan-containing fragments, suggesting that target engagement strength at TbINO1 is a meaningful predictor of phenotypic potency within the furan subset [1].

TbINO1 Thermal shift assay Target engagement

Melting Point Differentiation from Ortho Isomer

[4-(2-Furyl)phenyl]methanol (para isomer) exhibits a melting point of 85–86.5 °C , which is approximately 13–14 °C higher than its ortho isomer [2-(2-Furyl)phenyl]methanol (mp ≈72 °C) . The meta isomer [3-(2-Furyl)phenyl]methanol (CAS 89929-93-1) has a reported boiling point of 304.2 °C at 760 mmHg, approximately 5.6 °C lower than the para isomer (309.8 °C), indicating distinct intermolecular interaction profiles across the positional series . The higher melting point of the para isomer is consistent with more efficient crystal packing due to the linear geometry of the para-substituted scaffold, which favors stronger intermolecular hydrogen bonding networks involving the hydroxymethyl group .

Crystal engineering Solid-state properties Positional isomerism

Fragment Library Fitness vs. Thiophene Analog

[4-(2-Furyl)phenyl]methanol fully complies with all Rule of 3 (Ro3) criteria for fragment-based screening libraries: MW = 174.20 Da (<300), cLogP = 1.98 (<3), HBD = 1 (<3), HBA = 2 (<3), and rotatable bonds = 2 (<3) . It was specifically included in the MayBridge Rule of 3 Fragment Library, a pharmacophore-rich collection of 626 compounds, and identified as one of the active hits in both target engagement and phenotypic assays [1]. In contrast, the thiophene analog [4-(2-Thienyl)phenyl]methanol (CAS 81443-44-9, MW = 190.26 Da) carries a heavier sulfur atom that increases molecular weight by 16 Da and alters lipophilicity (predicted cLogP shift), which may affect solubility and non-specific binding profiles . The furan oxygen also provides a hydrogen bond acceptor site not present in the thiophene analog, offering an additional interaction vector for structure-based design [2].

Fragment-based drug discovery Rule of 3 Ligand efficiency

[4-(2-Furyl)phenyl]methanol Application Scenarios


Anti-Trypanosomal Fragment-Based Discovery Targeting TbINO1

The direct comparative fragment screening data establish [4-(2-Furyl)phenyl]methanol as a validated TbINO1 ligand with a ΔTm of 3.45 °C and phenotypic trypanocidal ED₅₀ of 187 μM [1]. Compared to the pyrrole analog (ED₅₀ 302 μM), it offers superior anti-parasitic potency, making it the preferred fragment hit for medicinal chemistry optimization programs focused on human African trypanosomiasis. Its Ro3 compliance and favorable ligand efficiency support structure-guided fragment growing and merging strategies using the TbINO1 crystal structure.

Solid-Form Screening and Crystallization

With a melting point of 85–86.5 °C—13–14 °C higher than its ortho isomer—[4-(2-Furyl)phenyl]methanol provides enhanced thermal stability for solid-form development [1]. This property is advantageous for laboratories conducting polymorph screens, co-crystallization experiments, or long-term compound storage where thermal resilience minimizes the risk of solid-phase degradation or form conversion during handling and shipping.

Synthetic Intermediate for Furan-Containing Compounds

The benzylic alcohol functional group enables selective oxidation to 4-(2-Furyl)benzaldehyde (CAS 60456-77-1, mp 69.5 °C) [1] or 4-(2-Furyl)benzoic acid (CAS 35461-98-4) [2], providing a versatile entry point for constructing amide, ester, or ether-linked conjugates. The para-substitution pattern offers a linear, predictable geometry for incorporation into larger molecular architectures, distinguishing it from the ortho and meta isomers which introduce kinked geometries that can complicate supramolecular assembly.

Fragment Library Procurement and Pharmacophore Diversity

As a validated member of the MayBridge Rule of 3 Fragment Library that demonstrated activity in both biophysical (DSF) and phenotypic (Alamar Blue) assays, [4-(2-Furyl)phenyl]methanol is an evidence-backed choice for fragment library enrichment [1]. Its furan oxygen provides a stronger hydrogen bond acceptor than thiophene sulfur in the thiophene analog [2], offering an additional polar interaction vector that increases pharmacophore diversity within screening collections. For procurement managers building or refreshing fragment libraries, the compound's documented hit rate in a real screening campaign provides a data-driven justification for inclusion.

Technical Documentation Hub

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